REACTION_CXSMILES
|
ClC1C=CC(C([C:8]2[CH:9]=[C:10]([CH2:14][C:15]#[N:16])[N:11]([CH3:13])[CH:12]=2)=O)=CC=1.[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([C:25](Cl)=[O:26])=[CH:21][CH:20]=1.CN1C=CC=C1CC#N>>[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([C:25]([C:12]2[N:11]([CH3:13])[C:10]([CH2:14][C:15]#[N:16])=[CH:9][CH:8]=2)=[O:26])=[CH:21][CH:20]=1
|
Name
|
4-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C=2C=C(N(C2)C)CC#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |